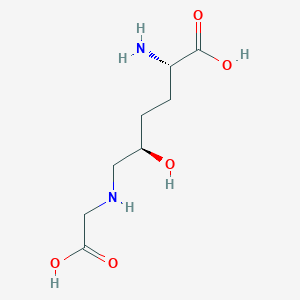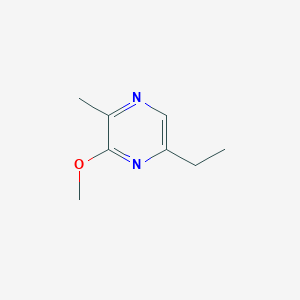
5-Ethyl-3-methoxy-2-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-methoxy-2-methylpyrazine, also known as EMMP, is a natural compound that is commonly found in various foods and beverages, such as roasted coffee, cocoa, and tea. EMMP has a unique odor and flavor, which makes it an important component in many food and beverage products. In recent years, EMMP has gained significant attention in the scientific community due to its potential health benefits and its use in various fields of research.
Mechanism Of Action
The mechanism of action of 5-Ethyl-3-methoxy-2-methylpyrazine is not fully understood. However, it is believed that 5-Ethyl-3-methoxy-2-methylpyrazine interacts with various receptors in the body, including the olfactory receptors and the GABA receptors. 5-Ethyl-3-methoxy-2-methylpyrazine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential health benefits.
Biochemical And Physiological Effects
5-Ethyl-3-methoxy-2-methylpyrazine has been shown to have various biochemical and physiological effects on the body. Studies have shown that 5-Ethyl-3-methoxy-2-methylpyrazine can improve cognitive function, reduce inflammation, and protect against oxidative stress. 5-Ethyl-3-methoxy-2-methylpyrazine has also been shown to have anti-tumor properties, which may make it a potential treatment for cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Ethyl-3-methoxy-2-methylpyrazine in lab experiments is its availability. 5-Ethyl-3-methoxy-2-methylpyrazine is a natural compound that can be easily synthesized or extracted from natural sources. Another advantage is its unique odor and flavor, which makes it an ideal component in sensory studies. However, one of the limitations of using 5-Ethyl-3-methoxy-2-methylpyrazine in lab experiments is its potential toxicity. 5-Ethyl-3-methoxy-2-methylpyrazine has been shown to be toxic at high doses, which may limit its use in certain experiments.
Future Directions
There are many future directions for research on 5-Ethyl-3-methoxy-2-methylpyrazine. One area of research is the development of new drugs and treatments for various diseases. 5-Ethyl-3-methoxy-2-methylpyrazine has been shown to have anti-tumor properties, which may make it a potential treatment for cancer. Another area of research is the study of 5-Ethyl-3-methoxy-2-methylpyrazine's effects on the microbiome. 5-Ethyl-3-methoxy-2-methylpyrazine has been shown to have antimicrobial properties, which may have implications for the gut microbiome. Finally, more research is needed to fully understand the mechanism of action of 5-Ethyl-3-methoxy-2-methylpyrazine and its potential health benefits.
Synthesis Methods
5-Ethyl-3-methoxy-2-methylpyrazine can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods of synthesis is the reaction between 2-methyl-3-oxobutanoic acid and ethyl hydrazine. Another method involves the extraction of 5-Ethyl-3-methoxy-2-methylpyrazine from natural sources, such as coffee and cocoa beans.
Scientific Research Applications
5-Ethyl-3-methoxy-2-methylpyrazine has been extensively studied for its potential health benefits and its use in various fields of research. One of the most common applications of 5-Ethyl-3-methoxy-2-methylpyrazine is in the field of sensory science, where it is used to study the odor and flavor of various foods and beverages. 5-Ethyl-3-methoxy-2-methylpyrazine is also used in the pharmaceutical industry to develop new drugs and treatments for various diseases.
properties
CAS RN |
134079-38-2 |
|---|---|
Product Name |
5-Ethyl-3-methoxy-2-methylpyrazine |
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-ethyl-3-methoxy-2-methylpyrazine |
InChI |
InChI=1S/C8H12N2O/c1-4-7-5-9-6(2)8(10-7)11-3/h5H,4H2,1-3H3 |
InChI Key |
GULDDMDHQCDNQX-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C(=N1)OC)C |
Canonical SMILES |
CCC1=CN=C(C(=N1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



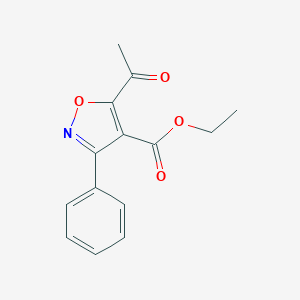
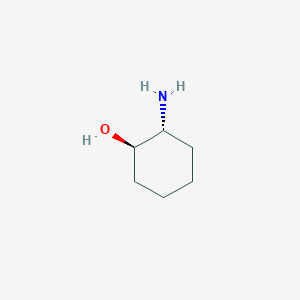
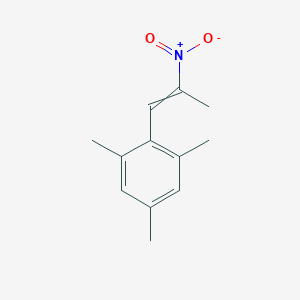
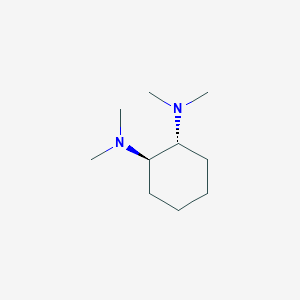

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)





